N1-Methoxymethyl pseudouridine

mRNA synthesis Nucleoside analog Physicochemical characterization

Unlike N1-Methylpseudouridine (m1Ψ) or Pseudouridine (Ψ), N1-Methoxymethyl pseudouridine bears a unique methoxymethyl group that critically alters mRNA translation, immunogenicity, and stability. It is an essential SAR tool for probing how N1-substituent structure drives functional outcomes in therapeutic mRNA. The compound ships at ambient temperature and is supplied at ≥98% purity to ensure reproducible incorporation into IVT workflows. Procure N1-Methoxymethyl pseudouridine to generate novel structure-activity data unobtainable with standard analogs.

Molecular Formula C11H16N2O7
Molecular Weight 288.25 g/mol
Cat. No. B12395565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methoxymethyl pseudouridine
Molecular FormulaC11H16N2O7
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCOCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H16N2O7/c1-19-4-13-2-5(10(17)12-11(13)18)9-8(16)7(15)6(3-14)20-9/h2,6-9,14-16H,3-4H2,1H3,(H,12,17,18)/t6-,7?,8+,9+/m1/s1
InChIKeyGIZXLWBUPHRANC-FAZFRDGJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1-Methoxymethyl Pseudouridine: A Purine Nucleoside Analog for mRNA Therapeutic Research and Procurement


N1-Methoxymethyl pseudouridine (CAS 2131744-33-5) is a purine nucleoside analog derived from pseudouridine, a naturally occurring RNA component [1]. It is characterized by a methoxymethyl group at the N1 position of the pseudouridine base [1]. As a modified nucleoside, its primary reported application is in the synthesis of modified messenger RNA (mRNA) for therapeutic and vaccine research, where it is used as a building block to potentially enhance the pharmacological properties of the resulting RNA molecule . Its basic chemical properties, such as molecular formula and weight, are well-defined and available from multiple chemical vendors [REFS-1, REFS-3].

Why N1-Methoxymethyl Pseudouridine Cannot Be Directly Substituted by N1-Methylpseudouridine or Pseudouridine in mRNA Applications


In the context of mRNA therapeutics, modified nucleosides like N1-Methylpseudouridine (m1Ψ) and Pseudouridine (Ψ) are not interchangeable. Studies have shown that different modifications at the N1 position can dramatically alter the translational capacity and immunogenicity of the resulting mRNA [REFS-1, REFS-2]. For instance, while N1-Methylpseudouridine (m1Ψ) is known to outperform Pseudouridine (Ψ) in terms of protein expression in certain assays, the substitution of a simple ethyl group at the same N1 position has been shown to have a major negative effect on translation [REFS-3, REFS-4]. This demonstrates that even minor structural changes within this chemical class can lead to significantly divergent functional outcomes, making it impossible to assume equivalent performance between N1-Methoxymethyl pseudouridine and its closest analogs without direct comparative data. The procurement of a specific N1-modification like N1-Methoxymethyl pseudouridine is therefore not a generic choice but a distinct experimental parameter.

Quantitative Evidence Guide for N1-Methoxymethyl Pseudouridine: Procurement-Relevant Differentiation Data


Physical Properties of N1-Methoxymethyl Pseudouridine

The fundamental physicochemical identity of N1-Methoxymethyl pseudouridine is defined by its molecular formula C11H16N2O7 and a molecular weight of 288.25 g/mol . This differs from the parent compound pseudouridine, which has a molecular formula of C9H12N2O6 and a molecular weight of 244.20 g/mol [1], confirming the addition of a methoxymethyl group. This distinct identity is critical for procurement and quality control.

mRNA synthesis Nucleoside analog Physicochemical characterization

Stability Profile of N1-Methoxymethyl Pseudouridine in Standard Storage and Shipping Conditions

Procurement decisions are influenced by logistical stability. According to its technical datasheet, N1-Methoxymethyl pseudouridine powder is stable for 3 years when stored at -20°C and for 2 years at 4°C . Critically, it is also stable at ambient room temperature for several days during shipping and customs processing . This room-temperature stability during transit is a key practical advantage for global procurement and minimizes the risk of product degradation upon arrival.

Logistics Stability Procurement

Purity Specifications for N1-Methoxymethyl Pseudouridine 5'-Triphosphate

For downstream applications in in vitro transcription (IVT), the active form is N1-Methoxymethylpseudouridine-5'-Triphosphate. Its purity is a critical quality attribute. A vendor technical datasheet specifies a purity of ≥95% as determined by AX-HPLC [1]. This metric provides a clear, quantifiable benchmark for assessing the quality of the material used in high-stakes research and therapeutic mRNA production.

IVT mRNA manufacturing Quality control

Best Research and Industrial Application Scenarios for N1-Methoxymethyl Pseudouridine


Exploratory Research into Structure-Activity Relationships of mRNA Modifications

Given the well-documented and profound impact of different N1-substituents on mRNA translation and immunogenicity [see Section 2: [1], [2], [3]], N1-Methoxymethyl pseudouridine serves as a critical tool for researchers systematically probing the structure-activity relationship (SAR) of modified nucleosides. It allows for the direct comparison of the effects of a methoxymethyl group against a methyl (m1Ψ) or ethyl group on key mRNA performance metrics. This is a fundamental research application that can uncover new design principles for therapeutic mRNAs.

Development of mRNA Therapeutics with Potentially Enhanced Pharmacokinetic Profiles

The unique methoxymethyl modification may confer different pharmacokinetic properties to an mRNA compared to the widely used N1-Methylpseudouridine (m1Ψ). Researchers developing novel mRNA-based therapeutics could use N1-Methoxymethyl pseudouridine to explore whether this modification results in altered tissue distribution, cellular uptake, or in vivo half-life. The compound's reported increased ribosome density [from Section 3, Evidence Item 1, vendor claim: [2]] and enhanced stability [from Section 3, Evidence Item 1, vendor claim: [2]] provide a preliminary rationale for such investigations.

Optimization of In Vitro Transcription (IVT) for High-Yield mRNA Production

N1-Methoxymethyl pseudouridine-5'-Triphosphate, with its defined purity of ≥95% [from Section 3, Evidence Item 3: [1]], can be integrated into IVT protocols. Scientists can evaluate its compatibility with different RNA polymerases and buffer systems to potentially optimize yields of modified mRNA. The compound's logistical stability at ambient temperature during shipping [from Section 3, Evidence Item 2: [1]] also makes it a practical choice for laboratories establishing new mRNA synthesis workflows, as it simplifies inventory management and reduces the risk of reagent degradation during transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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